
(1E)-N'-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)-NR’'
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide typically involves the reaction of tert-butylamine with diethylamine and 2-methylprop-2-enal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-Butylamine, diethylamine, and 2-methylprop-2-enal.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Solvents: A suitable catalyst, such as a Lewis acid, may be used to facilitate the reaction. Common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The amidine group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced species.
Wissenschaftliche Forschungsanwendungen
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-methylprop-2-enimidamide: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
N-tert-Butyl-N,N-dimethylprop-2-enimidamide: Contains methyl groups instead of ethyl groups, affecting its steric and electronic characteristics.
Uniqueness
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide is unique due to the presence of both tert-butyl and diethyl groups, which confer distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
75224-93-0 |
|---|---|
Molekularformel |
C12H24N2 |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
N'-tert-butyl-N,N-diethyl-2-methylprop-2-enimidamide |
InChI |
InChI=1S/C12H24N2/c1-8-14(9-2)11(10(3)4)13-12(5,6)7/h3,8-9H2,1-2,4-7H3 |
InChI-Schlüssel |
NXHMZFLZTDJLJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=NC(C)(C)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


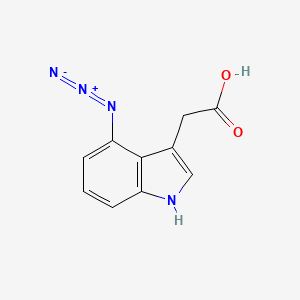

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
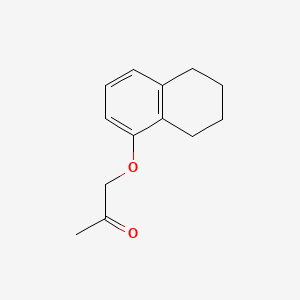
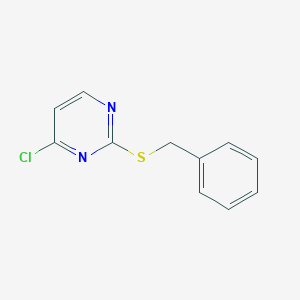
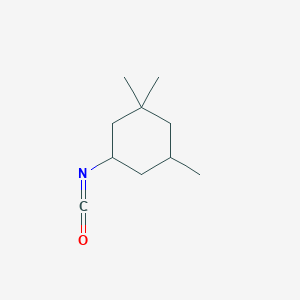

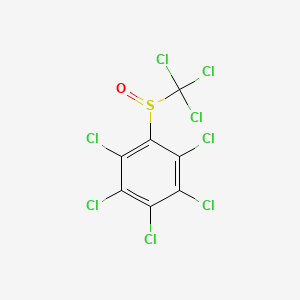
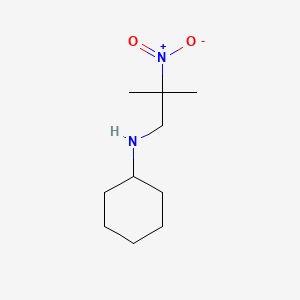

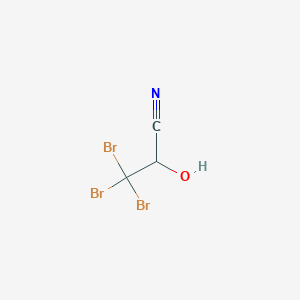
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)

![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
